

(S)-1-(2-chlorophenyl)ethanol chemical properties

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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

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An In-depth Technical Guide to **(S)-1-(2-chlorophenyl)ethanol**: Properties, Synthesis, and Applications

Abstract

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Physicochemical Properties

(S)-1-(2-chlorophenyl)ethanol is an organic compound characterized by a chlorophenyl group and a hydroxyl group attached to a stereogenic center.

Table 1: Chemical Identifiers for **(S)-1-(2-chlorophenyl)ethanol**

Identifier	Value
IUPAC Name	(1S)-1-(2-chlorophenyl)ethanol[1][2]
CAS Number	131864-71-6[1][2]
Molecular Formula	C ₈ H ₉ ClO[1][2]
SMILES	CC(C1=CC=CC=C1Cl)O[1]
InChI Key	DDUBOVLGCYUYFX-LURJTMIESA-N[1]
MDL Number	MFCD06659506[1][3]
PubChem CID	6999091[1][2]

Table 2: Physicochemical Properties of 1-(2-chlorophenyl)ethanol

Property	Value	Source
Molecular Weight	156.61 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[4][5]
Density	~1.18 g/cm ³	[4]
Boiling Point	121-123 °C @ 14 mmHg	[4]
pKa (Predicted)	14.05 ± 0.20	[4][5]
Solubility	Slightly soluble in water	[1][3][5]
XLogP3-AA	2.1	[2]
Topological Polar Surface Area	20.2 Å ²	[2][5]

Synthesis and Experimental Protocols

The primary and most critical method for producing **(S)-1-(2-chlorophenyl)ethanol** is the enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic routes, which are pivotal for establishing the desired stereochemistry.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective method for producing the (S)-enantiomer. Various microorganisms are employed as whole-cell catalysts to perform this reduction.

Experimental Protocol: Whole-Cell Bio-reduction using *Saccharomyces cerevisiae*

This protocol is a representative example of a biocatalytic reduction.

- **Culture Preparation:** A culture of *Saccharomyces cerevisiae* is grown in a suitable nutrient-rich medium (e.g., YM broth) at 28-30°C with agitation until it reaches the late-exponential growth phase.
- **Bio-reduction:**
 - The yeast cells are harvested by centrifugation and washed with a sterile buffer (e.g., phosphate buffer, pH 7.0).
 - The cells are resuspended in the same buffer to a specific optical density.
 - 2'-Chloroacetophenone (the substrate) is added to the cell suspension.^[6] A co-solvent like glycerol may be used to improve substrate solubility and enzymatic performance.^[6]
 - A carbon source (e.g., glucose) is added to provide the necessary reducing equivalents (NAD(P)H) for the carbonyl reductase enzymes.
 - The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 24-72 hours.
- **Monitoring and Work-up:**
 - The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).
 - Once the reaction is complete, the mixture is centrifuged to remove the yeast cells.
 - The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(S)-1-(2-chlorophenyl)ethanol**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a powerful and widely used chemical method for the highly enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.^[7]

Experimental Protocol: CBS-Catalyzed Reduction

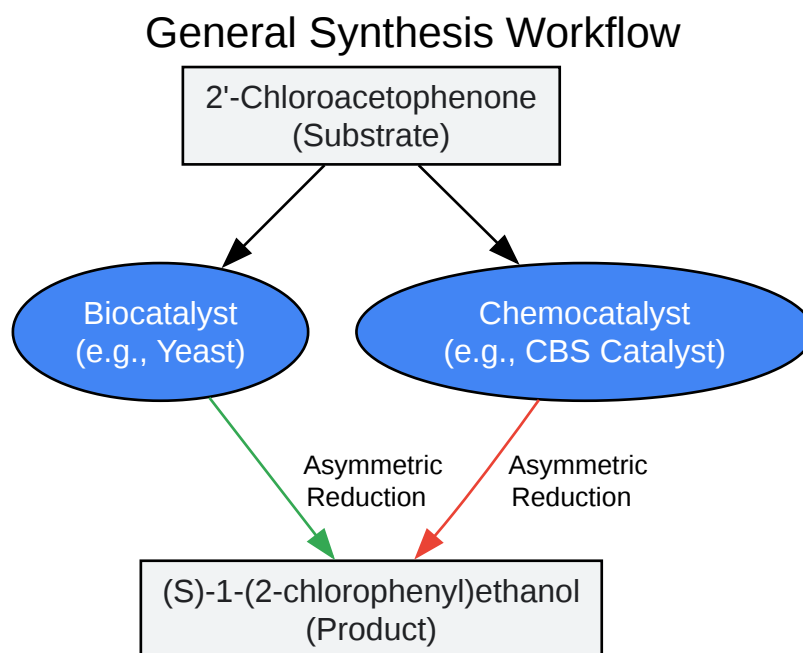
- Catalyst Preparation (In Situ):
 - To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)- α,α -diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).^[7]
 - Add anhydrous tetrahydrofuran (THF, 1 mL) followed by trimethylborate (0.11 mmol, 0.055 equiv.).^[7]
 - Stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.^[7]
- Asymmetric Reduction:
 - Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).
 - Slowly add a borane solution (e.g., borane-dimethyl sulfide complex or borane-THF solution, ~1.1 equiv.) to the catalyst mixture.
 - In a separate flask, dissolve 2'-chloroacetophenone (2 mmol, 1 equiv.) in anhydrous THF.
 - Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.

- Stir the reaction at the same temperature until completion, monitoring by Thin Layer Chromatography (TLC) or GC.
- Quenching and Work-up:
 - Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
 - Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
 - Add a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the resulting alcohol by silica gel column chromatography to obtain the highly enantiopure **(S)-1-(2-chlorophenyl)ethanol**.

Visualized Workflows and Applications

General Synthesis Workflow

The synthesis of **(S)-1-(2-chlorophenyl)ethanol** is centered around the enantioselective reduction of its parent ketone.

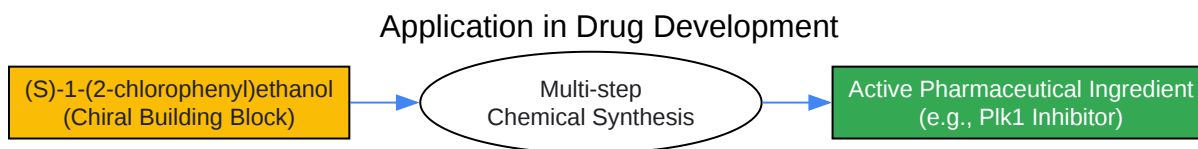


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Caption: Asymmetric reduction pathways to **(S)-1-(2-chlorophenyl)ethanol**.

Role in Pharmaceutical Synthesis

(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate. Its stereocenter is incorporated into the final structure of more complex molecules, such as inhibitors for therapeutic targets like Polo-like kinase 1 (Plk1), which are investigated in cancer therapy.[8]



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Caption: Role as a key intermediate in pharmaceutical synthesis.

Spectroscopic and Analytical Data

Characterization of **(S)-1-(2-chlorophenyl)ethanol** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the (R)-enantiomer have been reported, which would be identical for the (S)-enantiomer.[9]
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around $3300\text{--}3500\text{ cm}^{-1}$) and C-Cl stretching.
- Mass Spectrometry (MS): GC-MS is commonly used for identification, showing a molecular ion peak and characteristic fragmentation patterns.[10]
- Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess (ee) of the synthesized product, using a chiral stationary phase to separate the (R) and (S) enantiomers.[9]

Safety, Handling, and Storage

(S)-1-(2-chlorophenyl)ethanol requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Code	Description
H315	Causes skin irritation[2][10]
H319	Causes serious eye irritation[2][10]
H335	May cause respiratory irritation[2][10]

- Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents.[1][3]

- **Stability:** The compound is stable under normal storage conditions.[11] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride.[11]

Conclusion

(S)-1-(2-chlorophenyl)ethanol is a synthetically valuable chiral alcohol. The ability to produce it in high enantiomeric purity through established biocatalytic and chemocatalytic methods underpins its importance as an intermediate in the synthesis of pharmaceuticals. This guide provides the essential technical information required by researchers and drug development professionals to effectively utilize this compound in their work.

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